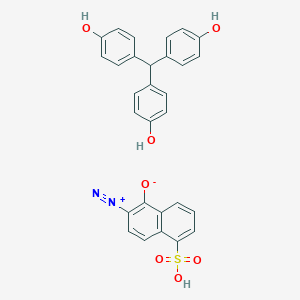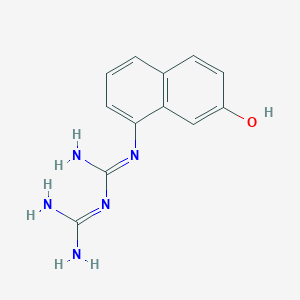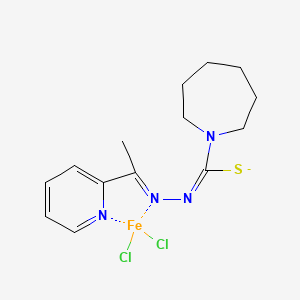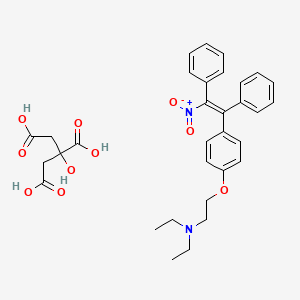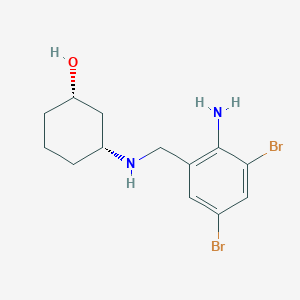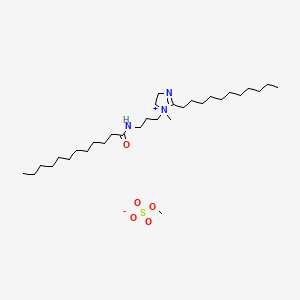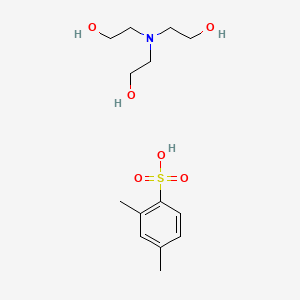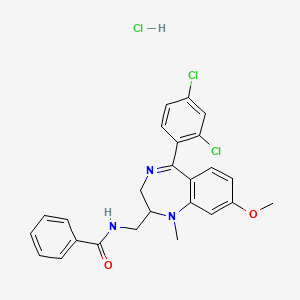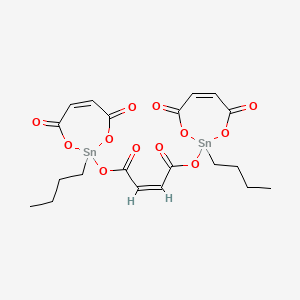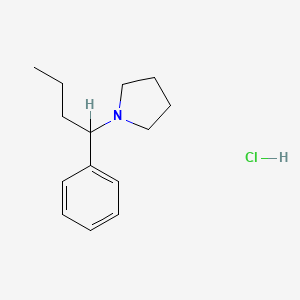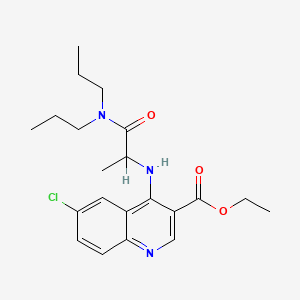
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- is a complex organic compound with significant applications in various scientific fields. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the quinoline ring system, along with the specific substituents, imparts unique properties to this compound, making it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- involves multiple steps, starting from readily available precursors. Common synthetic routes include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical synthesis protocols are often employed to construct the quinoline scaffold, which is then functionalized to obtain the desired compound. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities . Additionally, it is used in the development of diagnostic agents and as a tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other quinoline derivatives, such as 6-chloro-4-hydroxyquinoline-3-carboxylic acid and 2-chloroquinoline-3-carbaldehyde . These compounds share the quinoline scaffold but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: What sets 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- apart is its specific combination of substituents, which imparts unique properties and potential applications. The presence of the dipropylamino and ethyl ester groups, along with the chloro and oxoethyl substituents, contributes to its distinct chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
127446-98-4 |
|---|---|
Molekularformel |
C21H28ClN3O3 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-[[1-(dipropylamino)-1-oxopropan-2-yl]amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C21H28ClN3O3/c1-5-10-25(11-6-2)20(26)14(4)24-19-16-12-15(22)8-9-18(16)23-13-17(19)21(27)28-7-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,24) |
InChI-Schlüssel |
BXSAHRFOQMODHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(C)NC1=C2C=C(C=CC2=NC=C1C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


